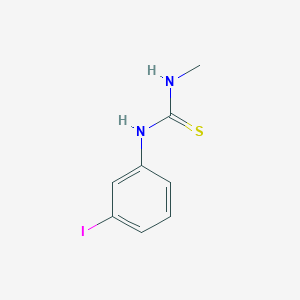![molecular formula C34H30F6N4S2 B14644954 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine CAS No. 52663-88-4](/img/structure/B14644954.png)
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is a complex organic compound belonging to the phenothiazine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is commonly used in the treatment of schizophrenia and other mental health disorders due to its ability to modulate neurotransmitter activity in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine involves multiple steps, starting from the basic phenothiazine structure. The process typically includes:
Nitration: Introduction of nitro groups to the phenothiazine ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Attachment of the 3-(4-Methylpiperazin-1-yl)propyl group.
Trifluoromethylation: Introduction of trifluoromethyl groups at specific positions on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the initial nitration and reduction steps.
Continuous Flow Alkylation: Employing continuous flow reactors for the alkylation step to ensure consistent product quality.
Purification: Utilizing crystallization and chromatography techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Halogenation and nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and neurotransmitter activity.
Medicine: Primarily used as an antipsychotic drug for treating schizophrenia and other mental health disorders.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The compound exerts its effects by modulating neurotransmitter activity in the brain. It primarily targets dopamine receptors, particularly the D2 receptor, to reduce the symptoms of schizophrenia. The compound also affects serotonin receptors, contributing to its overall antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Similar in structure and used for similar therapeutic purposes.
Thioridazine: Another phenothiazine with antipsychotic properties.
Uniqueness
10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is unique due to its trifluoromethyl groups, which enhance its pharmacological activity and metabolic stability compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
52663-88-4 |
|---|---|
Formule moléculaire |
C34H30F6N4S2 |
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine |
InChI |
InChI=1S/C34H30F6N4S2/c1-41-15-17-42(18-16-41)13-6-14-43-24-7-2-4-9-29(24)46-32-21-26(23(20-27(32)43)34(38,39)40)44-25-8-3-5-10-30(25)45-31-12-11-22(19-28(31)44)33(35,36)37/h2-5,7-12,19-21H,6,13-18H2,1H3 |
Clé InChI |
PLSRCUCTESTAPG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C(=C4)N5C6=CC=CC=C6SC7=C5C=C(C=C7)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
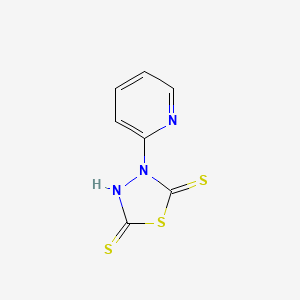
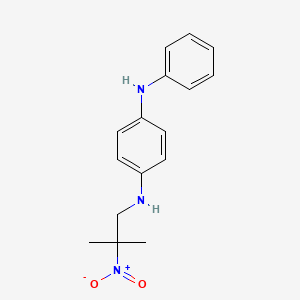
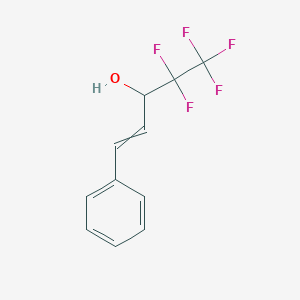
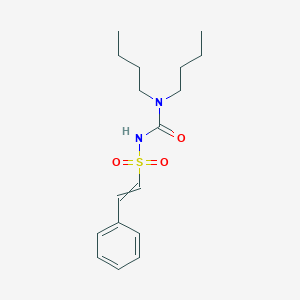
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
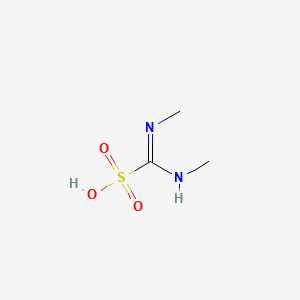
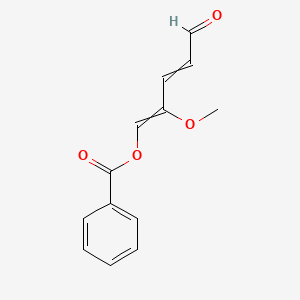
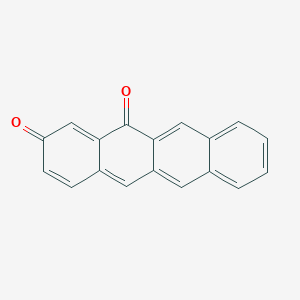
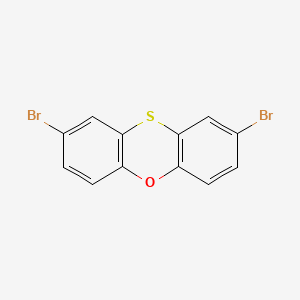
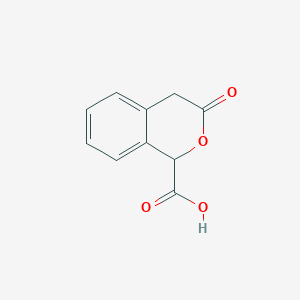
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
